3-Octylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-octylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h8,10-12H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLSMSXIFJONL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336165 | |
| Record name | 3-octylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58069-37-7 | |
| Record name | 3-octylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Studies for 3 Octylpyridine and Its Analogs
Strategic Approaches for Pyridine (B92270) Ring Construction with Alkyl Substitution
The synthesis of alkyl-substituted pyridines, including 3-octylpyridine, relies on strategic approaches that construct the pyridine ring itself. These methods often involve the condensation of smaller, readily available precursors.
Catalytic Cyclization and Condensation Reactions for Pyridine Scaffolds
Catalytic cyclization and condensation reactions are foundational in constructing the pyridine scaffold. A well-established industrial method is the Chichibabin pyridine synthesis, which involves the gas-phase reaction of aldehydes, ketones, and ammonia (B1221849) over a heterogeneous catalyst. vulcanchem.comwikipedia.orgwikipedia.org For instance, the reaction of acetaldehyde (B116499), formaldehyde, and ammonia can yield 3-methylpyridine (B133936). vulcanchem.comwikipedia.org By analogy, substituting acetaldehyde with a longer-chain aldehyde like octanal (B89490) could theoretically produce this compound. vulcanchem.com
Another significant approach is the Hantzsch pyridine synthesis, a multicomponent reaction that typically involves the condensation of two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and ammonia, followed by an oxidation step to form the pyridine ring. mdpi.com Modifications to this method have expanded its utility. For example, a copper-catalyzed oxidative [2 + 2 + 1 + 1] cycloaddition has been developed where the C-4 carbon of the pyridine ring is sourced from the C-N bond cleavage of N-methylpyrrolidone. mdpi.com
Transition metal catalysis, particularly with cobalt and rhodium complexes, has also been employed. Cobalt complexes can catalyze the heterocyclization of acetylenes with nitriles to form substituted pyridines. arkat-usa.org Similarly, rhodium(III)-catalyzed cyclization of oximes and alkynes provides a route to various pyridine derivatives. organic-chemistry.org These methods offer pathways to a wide range of substituted pyridines by varying the starting materials.
| Catalyst/Reagent | Reactants | Product Type | Ref |
| Heterogeneous Oxide Catalyst | Acetaldehyde, Formaldehyde, Ammonia | 3-Methylpyridine | vulcanchem.comwikipedia.org |
| Copper(I) salt and secondary amine | O-acetyl ketoximes, α,β-unsaturated aldehydes | Substituted Pyridines | organic-chemistry.org |
| Cobalt Complexes | Acetylenes, Nitriles | Substituted Pyridines | arkat-usa.org |
| Rhodium(III) Complexes | Oximes, Alkynes | Substituted Pyridines | organic-chemistry.org |
One-Pot Synthetic Routes to Alkylpyridines
One-pot syntheses offer an efficient approach to constructing alkylpyridines by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates. A notable example is a modification of the Bohlmann-Rahtz pyridine synthesis, which involves the three-component reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. organic-chemistry.orgcore.ac.uk This method proceeds under mild, acid-free conditions with high regioselectivity, yielding polysubstituted pyridines in excellent yields. organic-chemistry.org
Another one-pot method involves the reaction of aromatic terminal alkynes with benzamides in the presence of cesium carbonate to produce 3,5-diaryl pyridines. mdpi.com While not directly producing alkylpyridines, this demonstrates the potential of one-pot strategies for pyridine synthesis. Furthermore, the use of renewable resources like glycerol (B35011) has been explored. In a microwave-assisted, one-pot synthesis, glycerol is thermally degraded in the presence of an ammonium salt to produce acrolein and acetaldehyde in situ, which then condense to form 3-methylpyridine and pyridine. tubitak.gov.tr This approach highlights the potential for sustainable synthetic routes.
| Method | Reactants | Key Features | Ref |
| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl, Alkynone, Ammonium Acetate | One-pot, mild conditions, high regioselectivity | organic-chemistry.orgcore.ac.uk |
| Base-Promoted Annulation | Aromatic Terminal Alkynes, Benzamides | One-pot, transition-metal-free | mdpi.com |
| Microwave-Assisted from Glycerol | Glycerol, Ammonium Salt | One-pot, renewable feedstock, solvent-free | tubitak.gov.tr |
Zeolite and Heterogeneous Catalysis in Pyridine Synthesis
Zeolites and other heterogeneous catalysts are crucial in the industrial-scale synthesis of pyridines due to their shape selectivity, thermal stability, and reusability. Zeolites like ZSM-5 have demonstrated high efficiency in the Chichibabin reaction, improving yields of pyridine and its alkylated derivatives. google.com The specific pore structure of ZSM-5 favors the formation of certain isomers. google.commdpi.com For instance, in the reaction of ethanol, formaldehyde, and ammonia, H-ZSM-5 catalysts primarily yield pyridine and picolines. researchgate.netresearchgate.net
The acidic and textural properties of zeolites significantly influence catalytic activity and product selectivity. mdpi.com For example, in the reaction of acrolein and ammonia, the total yield of pyridines is inversely proportional to the total acidity of Y-type zeolites. mdpi.com The Brønsted-to-Lewis acid site ratio can also direct the selectivity towards specific products like 3-picoline. mdpi.com Large-pore zeolites, such as zeolite beta, have also been shown to be effective catalysts for producing pyridine bases from various aldehydes and ketones. google.com These catalysts can be modified with metal ions to further enhance their performance. google.com
| Catalyst | Reactants | Key Products | Significance | Ref |
| ZSM-5 | Aldehydes, Ammonia | Pyridine, Alkylpyridines | Improved yields and shape selectivity | google.com |
| H-Beta, H-ZSM-5 | Ethanol, Formaldehyde, Ammonia | Pyridine, Picolines | High activity and selectivity | researchgate.netresearchgate.net |
| Y-Type Zeolites | Acrolein, Ammonia | Pyridine, 3-Picoline | Acidity and texture control selectivity | mdpi.com |
| Zeolite Beta | Propionaldehyde, Formaldehyde | 3,5-Lutidine | Effective for various pyridine bases | google.com |
Regioselective Functionalization and Derivatization of this compound
Once the this compound scaffold is obtained, further modifications can be made to either the pyridine ring or the octyl side chain. These transformations allow for the synthesis of a diverse range of analogs with tailored properties.
Advanced C-C and C-N Coupling Techniques for Octyl Chain Introduction
While the construction of the pyridine ring with a pre-attached alkyl chain is a common strategy, the direct introduction of an octyl group onto a pre-formed pyridine ring is another viable and often more flexible approach. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. acs.orgacs.org For example, a Pd-catalyzed coupling of 3-iodopyridine (B74083) with a suitable organometallic reagent containing an octyl group, such as an organozinc or Grignard reagent, could be employed. rsc.org
Recent advancements have focused on the direct C-H functionalization of pyridines, which avoids the need for pre-halogenated starting materials. beilstein-journals.org For instance, copper-promoted cross-dehydrogenative coupling can form C-C bonds between the C-H bonds of pyridines and unactivated C(sp3)-H bonds. nih.gov A pyridine-boryl radical, generated in situ, has also been shown to promote the reductive coupling of aldehydes with 1,1-diarylethylenes, demonstrating a metal-free approach to C-C bond formation. rsc.org
C-N coupling reactions, such as the Buchwald-Hartwig amination, are also highly relevant for creating derivatives. researchgate.net These reactions, typically palladium-catalyzed, can form a bond between the pyridine ring and a nitrogen-containing nucleophile. acs.orgresearchgate.net This could be applied to a functionalized octyl chain or used to modify the pyridine ring itself.
Modification of the Pyridine Nucleus and Alkyl Substituent
The pyridine nucleus of this compound is susceptible to various modifications. Electrophilic substitution, such as nitration, is generally difficult on the pyridine ring but can be achieved under harsh conditions or by first activating the ring, for example, by forming the N-oxide. wikipedia.orgorgsyn.org The N-oxide enhances the reactivity of the 2- and 4-positions towards nucleophilic attack. google.com
The nitrogen atom of the pyridine ring can be readily alkylated with alkyl halides to form pyridinium (B92312) salts. wikipedia.org This quaternization increases the reactivity of the ring towards both oxidation and reduction. wikipedia.org The Zincke reaction provides a method for introducing radicals into these pyridinium compounds. wikipedia.org
Derivatization of the octyl chain itself is also possible, depending on the presence of functional groups. If the octyl chain is introduced with a terminal functional group, such as a hydroxyl or amino group, a wide range of chemical transformations can be performed. researchgate.net Chemical derivatization is a broad field that involves reacting a target compound with a reagent to alter its chemical and physical properties, which can be useful for analysis or for creating new compounds with desired characteristics. daneshyari.comddtjournal.comresearchgate.net For instance, a terminal alcohol on the octyl chain could be oxidized to an aldehyde or carboxylic acid, or converted to an ether. researchgate.net
Kinetic and Thermodynamic Investigations of this compound Formation
Elucidation of Reaction Mechanisms and Intermediates
The synthesis of 3-alkylpyridines, including this compound, can proceed through various mechanistic pathways, often involving key intermediates and being subject to kinetic and thermodynamic controls. One established method involves the Zincke reaction, where the initial, rapid addition of a primary amine to a Zincke salt results in the formation of deeply colored, open-chained intermediates. acs.org The mechanism for the synthesis of 3-alkylpyridinium alkaloids has been explored, highlighting the coupling of functionalized monomers as a crucial step. mdpi.com For instance, the pyridine nitrogen can act as a nucleophile in a substitution reaction, which necessitates an electrophilic terminal carbon on the partner monomer. mdpi.com
In the context of forming cyclic 3-alkylpyridinium alkaloids, a 3-ω-bromo alkyl pyridine can undergo an intramolecular reaction to yield the target cyclic compounds. mdpi.com The formation of such cyclic structures can also occur as side products when the pyridine nitrogen is not protected during the synthesis of higher oligomers. mdpi.com
Another potential route for synthesizing long-chain 3-alkylpyridines like this compound is through the ammoxidation of the corresponding aldehyde (e.g., octanal) with ammonia and oxygen over a catalyst. vulcanchem.com Catalytic cyclodehydration of octylamine (B49996) derivatives under acidic conditions also presents a viable pathway. vulcanchem.com
Studies on related pyridine syntheses provide further mechanistic insights. For example, the nitration of pyridines with dinitrogen pentoxide involves the formation of an N-nitropyridinium nitrate (B79036) intermediate, followed by the migration of the nitro group to the β-carbon. ntnu.no Low-temperature NMR studies have been employed to investigate reaction intermediates in the functionalization of other 3-substituted pyridines. ntnu.no Theoretical studies on tautomerization, such as that between 2-hydroxypyridine (B17775) and 2-pyridone, reveal that the process can occur via an intramolecular 1,3-proton shift or an intermolecular mixed dimer interconversion, with the latter having a significantly lower activation barrier. researchgate.net
The mechanism for the N-arylation of certain nitrogen-containing heterocycles, which can be analogous to some pyridine functionalization reactions, is proposed to proceed through intermediates where the starting material itself can act as a ligand for the copper catalyst. researchgate.net
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The yield and selectivity of this compound synthesis are highly dependent on the optimization of various reaction parameters, including temperature, pressure, reaction time, reactant concentrations, and the choice of catalyst and solvent. numberanalytics.com
Temperature: Temperature is a critical parameter. For instance, in the vapor phase synthesis of methylpyridines, the total yield increases with temperature up to an optimal point (e.g., 425°C), after which the yield decreases, potentially due to the cracking of reactants. niscpr.res.in Similarly, in other syntheses, raising the temperature can sometimes lead to lower yields. researchgate.netresearchgate.net
Catalyst: The choice and properties of the catalyst are paramount. In the synthesis of methylpyridines, catalysts with higher acidity but lower surface area and pore volume may exhibit lower catalytic activity. niscpr.res.in The use of selective catalytic reagents is favored over stoichiometric ones as they can save energy, improve reaction yields, and enhance selectivity. kharagpurcollege.ac.in For example, in the synthesis of nicotinic acid from 3-methylpyridine, using a cobalt and manganese acetate catalyst with bromides at high temperature and pressure resulted in high conversion and selectivity. mdpi.com
Reactant Molar Ratio and Contact Time: The molar ratio of reactants, such as the ammonia to aldehyde ratio in pyridine synthesis, and the contact time with the catalyst significantly influence the reaction outcome. niscpr.res.in A systematic study of these parameters is essential for maximizing yield. numberanalytics.comniscpr.res.in
Solvent: The solvent can play a crucial role. In some reactions, changing the solvent can significantly alter the reaction time and yield. researchgate.net The use of environmentally benign deep eutectic solvents has been shown to be effective, with the product sometimes precipitating directly from the reaction mixture, simplifying isolation. researchgate.net
Interactive Data Table: Optimization of Reaction Conditions for Imidazole Synthesis (Analogous System) The following table, based on the synthesis of functionalized imidazoles, illustrates how reaction parameters can be optimized for the best yield. researchgate.net
| Entry | Reactant | Reagent (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenacyl chloride | NaN3 (1.5) | ChCl/Gly | 80 | 12 | 88 |
| 2 | Phenacyl chloride | NaN3 (1.0) | ChCl/Gly | 80 | 12 | 75 |
| 3 | Phenacyl chloride | NaN3 (1.5) | ChCl/Gly | 60 | 16 | 60 |
| 4 | Phenacyl chloride | NaN3 (1.5) | ChCl/Gly | 100 | 8 | 82 |
Data sourced from a study on the synthesis of functionalized imidazoles, which provides a model for optimizing similar reactions. researchgate.net
Sustainable Synthesis Protocols for this compound
Application of Green Chemistry Principles in Synthetic Pathways
The synthesis of this compound and its analogs can be made more sustainable by adhering to the principles of green chemistry. sigmaaldrich.com These principles advocate for the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. sigmaaldrich.comacs.org
Waste Prevention and Atom Economy: A primary goal is to design synthetic routes that minimize or eliminate waste. acs.org Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of all reactant materials into the final product, thereby reducing byproducts. acs.org For example, the gas-phase oxidation of 3-picoline to nicotinic acid is considered a green process with a high atom economy of 87%, as the main byproduct is water. mdpi.com
Use of Renewable Resources: Utilizing renewable feedstocks is a key aspect of sustainable synthesis. kharagpurcollege.ac.in Glycerol, a byproduct of biodiesel production, has emerged as a promising renewable raw material for producing pyridine bases. tubitak.gov.trresearchgate.net The reaction of acrolein (obtainable from glycerol) with ammonia can be modulated to selectively produce β-picoline (3-methylpyridine) and pyridine. researchgate.netwikipedia.org
Energy Efficiency: Synthetic methods should be designed to be energy-efficient, ideally conducted at ambient temperature and pressure to minimize environmental and economic impacts. acs.org Microwave-assisted synthesis represents an energy-efficient method that has been successfully used for the polymerization of 3-alkylpyridine monomers. nih.gov
Reduction of Derivatives: Green chemistry encourages minimizing the use of protecting groups and unnecessary derivatization steps, which require additional reagents and generate waste. sigmaaldrich.comacs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org
Development of Environmentally Benign Catalytic Systems
The development of green catalytic systems is central to sustainable chemical synthesis. nih.gov This involves using catalysts that are efficient, selective, recyclable, and environmentally friendly.
Heterogeneous Catalysts: Solid acid catalysts, such as clays (B1170129) and zeolites, are often preferred as they are environmentally benign and can function as both Brønsted and Lewis acids. ias.ac.in Zeolite-based catalysts, particularly ZSM-5, have been extensively studied for the synthesis of pyridine bases from glycerol. researchgate.net These catalysts can be modified, for instance with copper, to enhance their activity and selectivity. researchgate.net The use of heterogeneous catalysts simplifies product separation and catalyst recycling.
Photocatalysis: Visible-light-mediated photoredox catalysis offers a green alternative to traditional methods, often allowing reactions to proceed under mild conditions without the need for toxic transition-metal catalysts. sigmaaldrich.com Organic photocatalysts, such as rose bengal and eosin (B541160) Y, can be employed to generate reactive intermediates through single-electron transfer upon absorbing visible light. sigmaaldrich.com Catalyst-free systems are also being developed, where photoactive starting materials form electron donor-acceptor (EDA) complexes that are excited by visible light. sigmaaldrich.com
Biocatalysis: Enzymes can serve as highly selective and efficient catalysts that operate under mild, ambient conditions. kharagpurcollege.ac.in Their high specificity can reduce the need for protecting groups in a synthesis. acs.org
Benign Solvents: A key principle of green chemistry is to replace volatile and hazardous organic solvents with safer alternatives like water or supercritical CO2. kharagpurcollege.ac.in Ideally, syntheses should be conducted in solvent-free conditions if possible. kharagpurcollege.ac.inmdpi.com Deep eutectic solvents, which are biodegradable and have low toxicity, have also been successfully used as environmentally benign reaction media. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 3 Octylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a comprehensive insight into the molecular framework of 3-octylpyridine by mapping the chemical environments of its constituent atoms.
Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Assignments
For the pyridine (B92270) ring of this compound, the proton signals are expected in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at position 2 (adjacent to the nitrogen) would likely be the most downfield, followed by the protons at positions 6 and 4, with the proton at position 5 being the most upfield. The carbon signals for the pyridine ring generally appear between δ 120 and 150 ppm. hmdb.calibretexts.org
The octyl chain protons would resonate in the aliphatic region, typically between δ 0.8 and 2.7 ppm. The terminal methyl (CH₃) group would appear as a triplet around δ 0.9 ppm. The methylene (B1212753) (CH₂) groups would show complex multiplets, with the CH₂ group directly attached to the pyridine ring (α-CH₂) being the most downfield of the chain's protons. The corresponding ¹³C signals for the octyl chain would be found in the range of approximately δ 14 to 40 ppm. bhu.ac.in
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table is predictive and based on analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring | ||
| C2-H | 8.4 - 8.6 | 147 - 150 |
| C4-H | 7.4 - 7.7 | 135 - 138 |
| C5-H | 7.1 - 7.3 | 122 - 125 |
| C6-H | 8.4 - 8.6 | 148 - 151 |
| C3 | - | 138 - 141 |
| Octyl Chain | ||
| α-CH₂ | 2.5 - 2.7 | 35 - 38 |
| β-CH₂ | 1.5 - 1.7 | 30 - 33 |
| γ-ζ CH₂ | 1.2 - 1.4 | 22 - 30 |
| η-CH₂ | 1.2 - 1.4 | 22 - 25 |
| ω-CH₃ | 0.8 - 0.9 | 13 - 15 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule. cam.ac.uk
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be observed between the protons on the pyridine ring (e.g., H4-H5, H5-H6) and between the protons of the adjacent methylene groups in the octyl chain (e.g., α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂, etc.). libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These experiments correlate directly bonded proton and carbon atoms. nanalysis.com An HSQC or HETCOR spectrum would show a cross-peak for each C-H bond, for instance, connecting the ¹H signal of the α-CH₂ group to its corresponding ¹³C signal. nanalysis.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. libretexts.org For this compound, an HMBC spectrum would be crucial for confirming the attachment of the octyl chain to the C3 position of the pyridine ring. Correlations would be expected between the α-CH₂ protons of the octyl chain and the C2, C3, and C4 carbons of the pyridine ring.
Variable-Temperature NMR Studies on Conformational Dynamics
Variable-temperature (VT) NMR experiments can provide insights into the dynamic processes of a molecule, such as conformational changes. numberanalytics.comox.ac.uk For this compound, the primary conformational flexibility lies in the rotation around the C3-Cα bond and the various C-C bonds within the octyl chain.
At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in averaged signals for the atoms in the octyl chain. researchgate.net By lowering the temperature, it might be possible to slow down these rotations sufficiently to observe distinct signals for different conformers (rotamers). ox.ac.ukresearchgate.net This could lead to the broadening and eventual splitting of the NMR signals for the protons and carbons of the octyl chain, particularly those closer to the pyridine ring. Analyzing these changes allows for the determination of the energy barriers associated with these rotational processes. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy provides a characteristic "fingerprint" of a molecule by probing its vibrational modes.
Analysis of Characteristic Vibrational Modes and Functional Groups
The FT-IR and Raman spectra of this compound would display characteristic bands for the pyridine ring and the alkyl chain.
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. mdpi.comresearchgate.net The C=C and C=N stretching vibrations within the ring give rise to a series of bands between 1400 and 1600 cm⁻¹. acs.org Ring breathing modes, which are often strong in Raman spectra, are expected in the 990-1050 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ range. nist.gov
Octyl Chain Vibrations: The octyl group is characterized by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net CH₂ bending (scissoring) vibrations are found around 1465 cm⁻¹, and CH₃ bending (umbrella) modes are seen near 1375 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
This table is predictive and based on analogous structures. Actual experimental values may vary.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| C=C / C=N Ring Stretch | 1400 - 1600 | FT-IR, Raman |
| CH₂ Bending | ~1465 | FT-IR |
| CH₃ Bending | ~1375 | FT-IR |
| Ring Breathing | 990 - 1050 | Raman |
| C-H Out-of-plane Bend | 700 - 900 | FT-IR |
In-situ Spectroscopic Monitoring of Reactions
In-situ spectroscopic techniques, particularly FT-IR, are powerful for monitoring the progress of chemical reactions in real-time. rsc.org For reactions involving this compound, such as its synthesis or subsequent transformations, in-situ FT-IR could be employed to track the consumption of reactants and the formation of products. For example, in a reaction where the octyl group is introduced to a pyridine precursor, one could monitor the appearance of the characteristic aliphatic C-H stretching bands of the octyl chain. rsc.org Similarly, if this compound is undergoing a reaction at the pyridine ring, changes in the aromatic region of the spectrum would be indicative of the reaction's progress. This real-time monitoring allows for the optimization of reaction conditions and provides mechanistic insights. nih.govwhiterose.ac.uk
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
The electronic absorption and emission properties of this compound are primarily governed by the electronic transitions within the pyridine ring. The saturated octyl chain, being an auxochromic group, generally has a modest influence on the position and intensity of the principal absorption bands through inductive and hyperconjugative effects, but does not introduce new chromophores.
Ultraviolet-Visible Absorption and Emission Characteristics
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by transitions involving the π-electrons of the aromatic ring and the non-bonding electrons of the nitrogen atom. Similar to pyridine itself, which exhibits absorption maxima around 250-260 nm, this compound is expected to show characteristic absorption bands in the UV region. researchgate.net These bands are typically assigned to π → π* and n → π* electronic transitions.
The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring. The n → π* transition, which is typically weaker and may appear as a shoulder on the main absorption band, involves the promotion of an electron from a non-bonding orbital (the lone pair of the nitrogen atom) to a π* antibonding orbital. researchgate.net The presence of the electron-donating octyl group at the 3-position may cause a slight bathochromic (red) shift in these absorption bands compared to unsubstituted pyridine.
Fluorescence emission from simple pyridine derivatives is often weak or non-existent in solution at room temperature. nih.gov Any observed emission would likely be characterized by its charge-transfer nature, although significant fluorescence in such compounds is more common when they are part of a larger, more complex molecular structure or in a rigid environment. nih.gov
| Transition Type | Expected λmax Region (nm) | Description | Relative Intensity |
|---|---|---|---|
| π → π | ~255-270 | Electronic transition within the aromatic pyridine ring. | Strong |
| n → π | ~270-285 | Transition of a nitrogen lone-pair electron to a π* orbital; often appears as a weak shoulder. | Weak |
Investigation of Charge Transfer Complexes Involving this compound
This compound, with its electron-rich nitrogen atom, can act as an electron donor (Lewis base) to form charge-transfer (CT) complexes with various electron acceptor molecules (Lewis acids). rsc.orgmdpi.com The formation of a CT complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. acs.org This interaction results in the formation of a new, characteristic absorption band in the UV-Vis spectrum, typically at a longer wavelength than the absorption bands of the individual components. acs.org
Studies on similar pyridine derivatives have shown the formation of stable CT complexes with various acceptors. For instance, substituted pyridines are known to form complexes with halogen molecules like iodine monochloride (ICl), where charge is transferred from the nitrogen lone pair to the halogen. rsc.orgresearchgate.net Other potent acceptors include quinones, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and tetracyanoquinodimethane (TCNQ), which are known to form colored CT complexes with nitrogen-containing donors. mdpi.com The strength and stability of the CT complex are influenced by the electron-donating ability of the pyridine derivative and the electron-accepting strength of the partner molecule. The formation constant and stoichiometry, often found to be 1:1, can be determined using spectroscopic methods like the Benesi-Hildebrand equation. mdpi.comacs.org
| Potential Acceptor Molecule | Type of Interaction | Expected Spectroscopic Evidence |
|---|---|---|
| Iodine Monochloride (ICl) | n-σ Charge Transfer | New absorption band in the visible region. |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | n-π* Charge Transfer | Formation of a new, intense, long-wavelength absorption band. |
| Tetracyanoquinodimethane (TCNQ) | n-π* Charge Transfer | Appearance of a characteristic absorption band for the TCNQ radical anion. |
Mass Spectrometry (MS) for Precise Molecular and Fragment Analysis
Mass spectrometry is a critical analytical technique for the characterization of this compound, providing precise information on its molecular weight, elemental composition, and structural features through controlled fragmentation.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the exact mass of the molecular ion, which can then be used to deduce its unique elemental composition, distinguishing it from other compounds that may have the same nominal mass. europa.eu For this compound, HRMS can unequivocally confirm its chemical formula as C₁₃H₂₁N.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₂₁N |
| Nominal Mass | 191 Da |
| Monoisotopic (Exact) Mass | 191.16740 u |
Fragmentation Pathways and Structural Information Derivation
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of this compound undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable information about the molecule's structure. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. For this compound, two primary fragmentation pathways are anticipated: cleavage within the alkyl chain and cleavage involving the pyridine ring.
Benzylic-type Cleavage (α-cleavage): The most favorable cleavage occurs at the C-C bond beta to the pyridine ring (the C1-C2 bond of the octyl chain). This results in the loss of a heptyl radical (•C₇H₁₅) and the formation of a highly stable pyridinylmethyl cation (tropylium-like ion) at m/z 106.0651.
McLafferty Rearrangement: This is a characteristic rearrangement for molecules containing a heteroatom and an alkyl chain. It involves the transfer of a hydrogen atom from the γ-position of the octyl chain to the pyridine nitrogen, followed by the cleavage of the α-β carbon bond. This process results in the elimination of a neutral octene molecule (C₈H₁₆) and the formation of a radical cation with m/z 93.0573, corresponding to the molecular ion of 3-methylpyridine (B133936). mdpi.com
Other fragmentations include the sequential loss of smaller alkyl units from the octyl chain. libretexts.org
| Proposed Fragment Ion (m/z) | Structure / Identity | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 191.1674 | [C₁₃H₂₁N]⁺• (Molecular Ion) | - | Ionization |
| 106.0651 | [C₇H₈N]⁺ | •C₇H₁₅ (Heptyl radical) | Benzylic-type Cleavage |
| 93.0573 | [C₆H₇N]⁺• | C₈H₁₄ (Octene) | McLafferty Rearrangement |
Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. uhu-ciqso.es This technique provides detailed structural information, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es
A search of the crystallographic literature indicates that a single-crystal structure of pure this compound has not been reported. This is common for relatively simple organic molecules that are liquids at room temperature, as obtaining a single crystal suitable for diffraction can be challenging.
However, the structural behavior of the 3-substituted pyridine moiety is well-documented through the crystal structures of its complexes. For instance, the structure of the closely related ligand, 3-methylpyridine (3-picoline), has been determined in various coordination complexes. iucr.orgiucr.org In these structures, the 3-methylpyridine ligand coordinates to a metal center through the lone pair of electrons on the nitrogen atom.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₂₈N₆NiS₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a, b, c (Å) | 17.915(4), 10.038(2), 16.142(3) |
| β (°) | 114.73(3) |
| Volume (ų) | 2636.9(9) |
Determination of Crystal Structure and Molecular Geometry
A definitive determination of the crystal structure and molecular geometry of this compound would require single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Such an analysis would reveal the conformation of the octyl chain and its orientation relative to the pyridine ring. However, as of the latest available data, no such study has been published for this compound.
Analysis of Intermolecular Interactions and Crystal Packing
A comprehensive understanding of the solid-state structure of this compound awaits its synthesis, crystallization, and subsequent characterization by single-crystal X-ray diffraction.
Computational Chemistry and Theoretical Insights into 3 Octylpyridine
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of a molecule's electronic structure. nih.govmpg.dewikipedia.orgscispace.com This method is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost that makes it suitable for a wide range of chemical systems. mpg.dewikipedia.org
Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govmdpi.com For 3-octylpyridine, this process involves calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible, resulting in a stable, low-energy conformation. ajol.info The stability of the resulting structure can be confirmed by vibrational frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. nih.govacs.org
Note: The values in this table are illustrative and would be obtained from specific DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to act as a nucleophile (electron donor). youtube.com Conversely, the LUMO, as the lowest energy empty orbital, relates to its capacity to act as an electrophile (electron acceptor). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the electron-donating octyl group is expected to raise the energy of the HOMO, potentially making it a better nucleophile than unsubstituted pyridine (B92270). DFT calculations can quantify the energies of these orbitals and related reactivity descriptors. ias.ac.innih.gov
Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound (Illustrative)
| Parameter | Definition | Significance for this compound |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | A higher E_HOMO suggests stronger nucleophilic character. The octyl group likely increases this value. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower E_LUMO indicates a greater propensity for electrophilic attack. |
| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | A smaller gap implies higher reactivity and lower kinetic stability. tandfonline.com |
| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | Measures the tendency of the molecule to attract electrons. ajol.info |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | Represents the resistance to change in electron distribution. ajol.info |
| Global Electrophilicity Index (ω) | ω = μ²/2η (where μ is the chemical potential) | Quantifies the electrophilic power of the molecule. nih.govresearchgate.net |
| Global Nucleophilicity Index (N) | N = E_HOMO(Nu) - E_HOMO(TCE) | A scale for measuring nucleophilic character, often referenced against tetracyanoethylene (B109619) (TCE). ias.ac.innih.gov |
Note: The values for these parameters are obtained through DFT calculations.
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective in predicting various spectroscopic properties. researchgate.netmdpi.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. figshare.com
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. acs.org Calculations on similar molecules have shown that theoretical values, especially when solvent effects are considered, correlate well with experimental data. For this compound, predictions would detail the chemical shifts for the protons and carbons of both the pyridine ring and the octyl chain.
IR Spectroscopy: DFT calculations can compute the vibrational frequencies and corresponding intensities of a molecule. researchgate.net These computed frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to assign specific vibrational modes, such as C-H stretches, C=C and C=N ring vibrations, and various bending modes. tandfonline.com
UV-Vis Spectroscopy: TD-DFT is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.netmdpi.com The calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the electronic transitions. For this compound, these transitions would likely involve π → π* excitations within the pyridine ring.
Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Pyridine Derivative (Illustrative Example: 3-Methylpyridine)
| Spectroscopic Data | Computational Prediction (B3LYP/6-311++G(d,p)) | Experimental Data |
|---|---|---|
| ¹H NMR (ppm) | Calculated chemical shifts for ring and methyl protons. | Observed chemical shifts. |
| ¹³C NMR (ppm) | Calculated chemical shifts for ring and methyl carbons. | Observed chemical shifts. |
| IR (cm⁻¹) | Scaled vibrational frequencies for key functional groups. | Measured vibrational frequencies. |
| UV-Vis (nm) | Calculated λ_max for electronic transitions. | Measured absorption maxima. |
Source: Based on methodologies described for similar compounds. tandfonline.com The agreement between computational and experimental data is generally good, though minor discrepancies can arise from factors like the phase of the sample and solvent effects. tandfonline.comnih.gov
Frontier Molecular Orbital (FMO) Analysis and Electrophilicity/Nucleophilicity.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com
The behavior of this compound in a solution is significantly influenced by its interactions with the surrounding solvent molecules. jlu.edu.cnnih.gov MD simulations explicitly model these interactions, providing a detailed picture of the solvation shell around the molecule. rsc.orgunibs.it
By simulating this compound in different solvents (e.g., water, dodecane), it is possible to study:
Solvation Free Energy: The energetic cost or benefit of transferring the molecule from the gas phase to the solvent.
Hydrogen Bonding: If applicable, the formation and dynamics of hydrogen bonds between the pyridine nitrogen and protic solvent molecules. jlu.edu.cn
Hydrophobic Interactions: The behavior of the nonpolar octyl chain in different solvent environments, particularly its tendency to minimize contact with polar solvents.
Preferential Solvation: In mixed solvents, determining which solvent component preferentially accumulates around the solute.
These simulations can reveal how the solvent structure is perturbed by the solute and, in turn, how the solvent influences the conformational preferences and dynamics of the this compound molecule. rsc.orgunige.ch For instance, simulations could show how the charge-alternating nanodomains in an ionic liquid might stabilize specific conformations of the molecule. rsc.org
Investigation of Conformational Landscapes and Flexibility of the Octyl Chain.
Quantum Theory of Atoms In Molecules (QTAIM) and Hirshfeld Surface Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are powerful computational tools used to investigate the nature of chemical bonds and intermolecular interactions within a molecular system based on the topology of the electron density. wikipedia.orgamercrystalassn.org
Topological Analysis of Electron Density and Bond Critical Points
QTAIM analysis, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density, a quantum mechanical observable. wikipedia.orguni-rostock.de The analysis identifies critical points in the electron density, ρ(r), where the gradient of the density is zero. These points are classified by their rank and signature. For instance, a (3, -1) critical point, known as a bond critical point (BCP), is found between two chemically bonded atoms, and the line of maximum electron density connecting them is the bond path. uni-rostock.dewiley-vch.de
For this compound, a QTAIM analysis would reveal the nature of all covalent bonds within the molecule. The properties at the BCP, such as the electron density (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), provide quantitative information about the bond's character. For example, the ρb value correlates with the bond order, while the sign of ∇²ρb distinguishes between shared-shell (covalent) interactions (∇²ρb < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρb > 0). uniovi.es
In a theoretical study of this compound, one would expect to find BCPs for all C-C, C-H, C-N, and C=N bonds. The analysis would likely show higher electron density at the BCPs of the pyridine ring's double bonds compared to the single bonds in the octyl chain, reflecting their different bond orders. The C-N bonds within the pyridine ring would also exhibit specific topological properties indicative of their polar covalent character.
A study on other complex molecular systems has demonstrated the utility of topological analysis in identifying and characterizing various types of bonding, including metallic, covalent, and electrostatic interactions. researchgate.net For instance, in a study of graphene/benzene (B151609) systems, topological analysis of electron density was used to quantify the van der Waals interactions between the layers. mdpi.com
Table 1: Hypothetical Topological Parameters at Selected Bond Critical Points (BCPs) of this compound
This table illustrates the type of data that would be generated from a QTAIM analysis. The values are hypothetical and based on general principles of chemical bonding.
| Bond | Type of Interaction | Electron Density (ρb) (a.u.) | Laplacian of Electron Density (∇²ρb) (a.u.) |
| C=N (ring) | Polar Covalent | ~0.35 | < 0 |
| C-C (ring) | Covalent | ~0.30 | < 0 |
| C-C (alkyl) | Covalent | ~0.25 | < 0 |
| C-H (alkyl) | Covalent | ~0.28 | < 0 |
Quantitative Assessment of Non-Covalent Interactions within Molecular Crystals
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govscirp.org The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like d_norm (a normalized contact distance), shape index, and curvedness onto this surface, one can identify and analyze different types of non-covalent interactions, such as hydrogen bonds and van der Waals contacts. mdpi.comresearchgate.net
For a crystal of this compound, Hirshfeld analysis would be instrumental in understanding how the molecules pack and what forces hold the crystal together. The analysis would likely reveal a variety of intermolecular contacts. The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor in interactions with hydrogen atoms from neighboring molecules (C-H···N interactions). The octyl chains would primarily engage in van der Waals interactions with each other. Furthermore, π-π stacking interactions between the pyridine rings of adjacent molecules might also play a role in the crystal packing. ias.ac.innih.gov
Molecular Docking and Advanced Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comorientjchem.org This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.
Prediction of Binding Affinities and Modes with Biological Macromolecules
Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound to a specific protein target. The process involves placing the ligand (this compound) in the binding site of the protein and sampling different conformations and orientations of the ligand. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). nih.govjst.go.jp
For this compound, the pyridine ring could form hydrogen bonds with amino acid residues in the protein's binding site, while the hydrophobic octyl chain could fit into a hydrophobic pocket. The predicted binding affinity would provide a quantitative measure of how strongly this compound is likely to bind to the target protein. Several studies on pyridine derivatives have demonstrated the use of molecular docking to predict binding affinities and identify key interactions with various protein targets, including those involved in cancer and viral diseases. nih.govnih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
This table presents a hypothetical scenario of docking this compound into the active site of a protein kinase, a common drug target.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Protein Kinase X | -8.5 | Asp145, Lys72, Leu25 | Hydrogen bond, Hydrophobic |
| Protein Kinase Y | -7.2 | Glu91, Val33 | Hydrogen bond, van der Waals |
Advanced methods like molecular dynamics (MD) simulations can be used to refine the docking poses and provide a more dynamic picture of the ligand-protein interactions. acs.org MD simulations account for the flexibility of both the ligand and the protein, offering deeper insights into the stability of the complex over time.
Structure-Based Drug Design Approaches for this compound Derivatives
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. nih.gov If this compound were identified as a hit compound against a particular protein, SBDD approaches could be used to design more potent and selective derivatives.
By analyzing the predicted binding mode of this compound, medicinal chemists could identify opportunities for chemical modifications. For example, if the octyl chain does not perfectly fill a hydrophobic pocket, it could be lengthened or branched to improve van der Waals contacts. If the pyridine nitrogen is not optimally positioned for a hydrogen bond, the substitution pattern on the ring could be altered.
This iterative process of designing, synthesizing, and testing new derivatives based on structural information is a cornerstone of modern drug discovery. The pyridine scaffold is a common feature in many FDA-approved drugs and is a subject of interest in the design of new therapeutic agents for a variety of diseases. nih.gov Research on pyridine-based compounds has shown the effectiveness of SBDD in developing new agonists for targets like Protein Kinase C (PKC). nih.govacs.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.orgimist.ma These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activities or properties for a set of compounds. conicet.gov.ar
For a series of 3-alkylpyridine derivatives, a QSAR model could be developed to predict their biological activity, such as their potency as enzyme inhibitors. The model would use various molecular descriptors, including:
Topological descriptors: Based on the 2D representation of the molecule, such as molecular connectivity indices.
Geometrical descriptors: Based on the 3D structure, such as molecular surface area and volume.
Electronic descriptors: Related to the electronic properties, such as partial atomic charges and dipole moment.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).
A study on alkylpyridines developed QSRR (Quantitative Structure-Retention Relationship) models to predict their gas chromatographic retention data using molecular connectivity indices and a steric parameter. nih.gov This demonstrates the applicability of QSAR/QSPR principles to this class of compounds.
Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized 3-alkylpyridine derivatives. researchgate.net This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing, thereby accelerating the drug discovery process. nih.gov
Development of Predictive Models for Biological Activities
The biological activities of chemical compounds can be predicted using computational models known as Quantitative Structure-Activity Relationships (QSAR). mdpi.com These models establish a mathematical correlation between the structural or physicochemical properties of a group of chemicals and their biological effects, such as toxicity. mdpi.comnih.gov The fundamental principle is that similar molecules are likely to exhibit similar biological properties. mdpi.com
The development of a QSAR model is a systematic process: mdpi.com
A set of chemicals with known biological activities (the training set) is selected. nih.gov
Numerical representations of the molecules, known as molecular descriptors, are calculated.
Statistical methods or machine learning algorithms are used to build a model that links the descriptors to the biological activity. nih.gov
The model's predictive power is tested using a separate set of compounds (the test set).
While specific QSAR models developed exclusively for this compound are not widely documented, its biological activity can be estimated using established models for alkylpyridines or broader classes of organic chemicals. ntnu.noeuropa.eu For instance, software tools like the Toxicity Estimation Software Tool (T.E.S.T.) or ECOSAR (Ecological Structure Activity Relationships) are used to predict the aquatic toxicity of various chemicals based on their structure. researchgate.netrsc.org These tools often use a category approach, grouping structurally similar compounds like pyridine and its derivatives to predict the toxicity of untested members of the category. europa.eu
For a compound like this compound, a predictive model for a biological activity, such as aquatic toxicity, would correlate its molecular descriptors with the observed effect.
Table 1: Representative Molecular Descriptors in a Predictive Model for this compound's Biological Activity
| Molecular Descriptor Category | Specific Descriptor Example | Predicted Influence on Aquatic Toxicity |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Higher LogP values often correlate with increased toxicity as the substance can more easily partition into biological membranes. |
| Electronic | Dipole Moment | Can influence how the molecule interacts with biological targets and its distribution in organisms. |
| Topological | Molecular Connectivity Indices | Describe the size, shape, and degree of branching of the molecule, which affects its interaction with biological receptors. |
| Geometrical (3D) | Molecular Surface Area | Relates to the molecule's size and potential for interaction with biological systems. |
These models are critical for prioritizing chemicals for further in-depth testing and for filling data gaps where experimental testing is not feasible. rsc.org
Correlation of Molecular Descriptors with Environmental Fate Parameters
Molecular descriptors are crucial for predicting how a chemical will behave in the environment. talete.mi.it The environmental fate of a compound—its persistence, distribution, and potential for bioaccumulation—is largely governed by its physicochemical properties, which can be calculated or estimated computationally. frontiersin.org
For this compound, the long octyl chain significantly influences its environmental characteristics. Computational modeling predicts a logarithm of the octanol-water partition coefficient (LogP) of approximately 3.8. vulcanchem.com This value indicates strong lipophilicity, meaning the compound has a high affinity for fatty tissues and a low affinity for water.
This high LogP value is a key parameter that correlates with several environmental behaviors:
Reduced Water Solubility: The hydrophobicity imparted by the octyl group means this compound is not expected to be highly soluble in water. vulcanchem.com
Soil and Sediment Adsorption: Hydrophobic compounds tend to adsorb to organic matter in soil and sediment, reducing their mobility in the environment.
Bioaccumulation Potential: A high LogP value is a strong indicator of a chemical's potential to accumulate in the fatty tissues of living organisms.
Environmental Persistence: The structure of this compound, particularly the stable pyridine ring and the long alkyl chain, suggests it may have reduced biodegradability compared to smaller analogous compounds. vulcanchem.com
These correlations can be summarized by linking specific molecular descriptors to key environmental fate parameters.
Table 2: Correlation of this compound's Molecular Descriptors with Environmental Fate
| Molecular Descriptor | Calculated/Predicted Value | Correlated Environmental Fate Parameter | Environmental Implication |
| Molecular Formula | C₁₃H₂₁N | Molecular Weight | Influences transport and diffusion rates. |
| Molecular Weight | 191.31 g/mol | Volatility / Transport | Affects how the compound moves through air and water. |
| LogP | ~3.8 (Predicted) vulcanchem.com | Bioaccumulation / Adsorption | High potential for accumulation in organisms and partitioning to soil/sediment. vulcanchem.com |
| Hydrophobicity | High (inferred from LogP) vulcanchem.com | Water Solubility | Low solubility in water, affecting its distribution in aquatic systems. vulcanchem.com |
| Structural Features | Stable Pyridine Ring, Long Alkyl Chain | Persistence / Biodegradability | Likely to be more resistant to degradation compared to simpler pyridines. vulcanchem.com |
By analyzing these computationally derived descriptors, a profile of this compound's likely environmental behavior can be constructed, providing essential information for environmental risk assessment. frontiersin.org
Biological Activities and Pharmacological Potential of 3 Octylpyridine Derivatives
Antimicrobial Efficacy and Mechanisms of Action.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Pathogens.
No studies were found that specifically evaluated the antibacterial spectrum of 3-Octylpyridine against Gram-positive and Gram-negative pathogens.
Antifungal and Antimycobacterial Properties.
There is no available research data on the antifungal or antimycobacterial properties of this compound.
Investigation of Molecular Targets and Pathways in Microbial Cells.
Specific molecular targets and pathways in microbial cells affected by this compound have not been investigated in the available literature.
Anti-biofilm Formation Studies.
No studies dedicated to the anti-biofilm formation capabilities of this compound were identified.
Anticancer and Cytotoxic Activities.
In vitro and In vivo Evaluation Against Various Cancer Cell Lines.
There is a lack of published in vitro or in vivo studies evaluating the anticancer and cytotoxic activities of this compound against any cancer cell lines.
Mechanistic Studies on Cell Proliferation Inhibition and Apoptosis Induction
Derivatives of pyridine (B92270) have been the subject of extensive research to understand their mechanisms for inhibiting cancer cell growth and inducing programmed cell death, or apoptosis. Studies on various pyridine-containing compounds have revealed their ability to trigger apoptosis through multiple cellular pathways.
One area of investigation has focused on the influence of these derivatives on key proteins that regulate apoptosis. For instance, research on certain 3-pyridinylidene derivatives of lupane (B1675458) and ursane (B1242777) triterpenes demonstrated their capacity to upregulate pro-apoptotic genes like Bak and Bad, while simultaneously downregulating anti-apoptotic genes such as Bcl-XL and Bcl-2. mdpi.com This shift in the balance of pro- and anti-apoptotic proteins creates a cellular environment that favors cell death. Molecular docking studies further suggested that these compounds might directly inhibit anti-apoptotic proteins like Bcl-XL. mdpi.com
Similarly, a benzo researchgate.netmdpi.comoxepino[3,2-b]pyridine derivative known as MPOBA was found to induce apoptosis in canine mammary cancer cell lines. mdpi.comresearchgate.net Its mechanism involves the upregulation of the tumor suppressor gene TP53 and the pro-apoptotic gene BAX, coupled with the downregulation of the anti-apoptotic gene BCL-2. mdpi.comresearchgate.net This modulation of gene expression leads to a significant reduction in cell proliferation and migration. mdpi.comresearchgate.net
Other pyridine derivatives, such as pyrano[3,2-c]pyridines, have also been shown to inhibit the proliferation of cancer cells and induce apoptosis. researchgate.net The underlying mechanism for some of these compounds involves the downregulation of BCL-2 and the upregulation of BAX gene expression. researchgate.net Furthermore, some 3-nitropyridine (B142982) analogues have been shown to rapidly induce apoptosis in a dose-dependent manner in Jurkat cells. plos.org
The table below summarizes the effects of various pyridine derivatives on key apoptosis-regulating genes.
| Derivative Class | Target Genes/Proteins | Observed Effect | Reference |
| 3-Pyridinylidene derivatives of lupane and ursane triterpenes | Bak, Bad | Upregulation | mdpi.com |
| Bcl-XL, Bcl-2 | Downregulation | mdpi.com | |
| Benzo researchgate.netmdpi.comoxepino[3,2-b]pyridine (MPOBA) | TP53, BAX | Upregulation | mdpi.comresearchgate.net |
| BCL-2 | Downregulation | mdpi.comresearchgate.net | |
| Pyrano[3,2-c]pyridine derivatives | BCL-2 | Downregulation | researchgate.net |
| BAX | Upregulation | researchgate.net |
These findings highlight the potential of pyridine derivatives to target fundamental cellular processes involved in cancer development and progression. By modulating the expression of critical apoptosis-related genes, these compounds can effectively halt cell proliferation and trigger cell death in cancerous cells.
Modulation of Cell Cycle Progression and Tubulin Polymerization
Pyridine derivatives have demonstrated significant potential in cancer therapy by interfering with cell cycle progression and the dynamics of microtubules, which are essential for cell division.
Several studies have shown that certain pyridine derivatives can arrest the cell cycle at the G2/M phase, a critical checkpoint before mitosis. For example, 3-nitropyridine analogues cause a marked arrest in the G2 phase of Jurkat cells. plos.org This arrest is a strong indicator that these compounds target the tubulin network. plos.org Similarly, other pyridine-containing compounds have been observed to induce G2/M phase arrest in various cancer cell lines, including SK-LU-1 and SGC-7901 cells. mdpi.com This cell cycle arrest is often a prelude to apoptosis. mdpi.com
The mechanism behind this cell cycle modulation frequently involves the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, and its proper polymerization is crucial for the formation of the mitotic spindle during cell division. By inhibiting this process, pyridine derivatives disrupt microtubule dynamics and prevent the cell from successfully completing mitosis.
For instance, 3-nitropyridine analogues have been shown to inhibit tubulin polymerization in a dose-dependent manner. plos.org X-ray crystallography has revealed that these compounds can bind to the colchicine-binding site on tubulin, thereby preventing the conformational changes necessary for microtubule formation. plos.org This leads to the disintegration of the microtubule network, an effect comparable to that of known tubulin-destabilizing agents like vincristine. plos.org
Other research has identified various pyridine derivatives that act as tubulin polymerization inhibitors. These include compounds that bind to the colchicine (B1669291) site and disrupt microtubule dynamics, leading to G2/M phase arrest and subsequent apoptosis. mdpi.com The table below provides examples of pyridine derivatives and their effects on cell cycle and tubulin polymerization.
| Derivative Class | Effect on Cell Cycle | Effect on Tubulin Polymerization | Reference |
| 3-Nitropyridine analogues | G2/M phase arrest | Inhibition (binds to colchicine site) | plos.org |
| Imidazopyridine derivatives | G2/M phase arrest | Inhibition | mdpi.com |
| Triazolo-4β-amidopodophyllotoxin derivatives | G2/M phase arrest | Inhibition | mdpi.com |
| Arylthioindoles (ATIs) | Mitotic arrest | Inhibition (binds to colchicine site) | oncotarget.com |
These findings underscore the importance of pyridine derivatives as a class of compounds that can effectively target the cell division machinery, making them promising candidates for the development of new anticancer drugs.
Antiprotozoal and Antiviral Properties
Efficacy Against Protozoal Pathogens
Pyridine and its derivatives have emerged as a significant class of heterocyclic compounds with promising activity against a variety of protozoal pathogens. The pyridine ring is a core structure in numerous biologically active compounds, and its derivatives have been investigated for their potential to combat diseases caused by protozoa. ekb.eg
Research has shown that certain pyridine derivatives exhibit notable antiprotozoal effects. For instance, various 3-acetyl-1,3,4-oxadiazoline derivatives, which can be synthesized from pyridine-containing precursors, have demonstrated antiprotozoal activity. mdpi.comdntb.gov.ua Similarly, nicotinonitrile derivatives, which are cyanopyridines, have been identified as having antiprotozoal properties. ekb.eg
Marine alkaloids containing pyridine or related heterocyclic structures have also been a source of potent antiprotozoal agents. For example, synthetic analogues of certain marine alkaloids have shown significant antitrypanosomal potential against Trypanosoma brucei and antileishmanial activity against Leishmania major and Leishmania mexicana. rsc.org Fascaplysin and homofascaplysin, polycyclic indoles from marine sponges, have displayed impressive activity against T. b. rhodesiense and Plasmodium falciparum. rsc.org
The table below highlights some pyridine-related derivatives and their documented efficacy against specific protozoal pathogens.
| Derivative/Compound Class | Target Protozoal Pathogen(s) | Observed Activity | Reference(s) |
| 3-Acetyl-1,3,4-oxadiazolines | General antiprotozoal | Documented activity | mdpi.comdntb.gov.ua |
| Nicotinonitriles (Cyanopyridines) | General antiprotozoal | Documented activity | ekb.eg |
| Synthetic Marine Alkaloid Analogues | Trypanosoma brucei | IC₅₀ values from 0.014 to 16 µM | rsc.org |
| Leishmania major promastigotes | IC₅₀ values from 0.032 to 50 µM | rsc.org | |
| Leishmania mexicana amastigotes | IC₅₀ values from 0.19 to 50 µM | rsc.org | |
| Plasmodium falciparum | IC₅₀ values from 0.053 to 7.5 µM | rsc.org | |
| Fascaplysin | Trypanosoma brucei rhodesiense | IC₅₀ of 0.17 µg/mL | rsc.org |
| Plasmodium falciparum (K1 and NF54 strains) | IC₅₀ of 50 and 34 ng/mL, respectively | rsc.org | |
| Homofascaplysin | Plasmodium falciparum (K1 and NF54 strains) | IC₅₀ of 14 and 24 ng/mL, respectively | rsc.org |
| Thiosemicarbazones | Leishmania major | Varied leishmanicidal activity (IC₅₀ = 0.44+0.02–82.12+ 0.86μg/mL) | tandfonline.com |
These findings demonstrate the broad-spectrum antiprotozoal potential of pyridine derivatives and related compounds, making them valuable scaffolds for the development of new therapies against neglected tropical diseases and malaria.
Evaluation of Antiviral Activity Against Specific Viruses
Pyridine derivatives have been extensively evaluated for their antiviral properties against a range of DNA and RNA viruses. The versatility of the pyridine scaffold allows for the synthesis of diverse compounds with potential antiviral applications. mdpi.com
Several classes of pyridine derivatives have shown promising results in antiviral screenings. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and tested for their activity against various viruses. Some of these compounds have demonstrated activity against both wild-type and thymidine (B127349) kinase-deficient (TK⁻) strains of varicella-zoster virus (VZV). researchgate.net Furthermore, certain imidazo[1,2-a]pyridine derivatives bearing a phenethylthiomethyl side chain have shown potent activity against human cytomegalovirus (CMV) and/or VZV. rjptonline.org
Imidazo[1,2-a]pyrrolo[2,3-c]pyridines have been evaluated for their efficacy against bovine viral diarrhea virus (BVDV), a surrogate for hepatitis C virus, with several analogues showing significant anti-BVDV activity. rjptonline.org Additionally, 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate esters have been identified as non-nucleoside inhibitors of human herpesvirus polymerases, including those of HCMV, HSV-1, EBV, and VZV. rjptonline.org
While some adamantane (B196018) derivatives incorporating a pyridine moiety have been synthesized and evaluated, they have generally not exhibited significant antiviral activity at subtoxic concentrations. researchgate.net However, 3-methylpyridine (B133936) has been noted to possess antiviral activity against vesicular stomatitis virus, influenza A virus (H1N1), and human herpes virus 1. drugbank.com
The table below summarizes the antiviral activity of various pyridine derivatives against specific viruses.
| Derivative Class | Target Virus(es) | Observed Activity | Reference(s) |
| Imidazo[1,2-a]pyridines | Varicella-zoster virus (VZV) (TK⁺ and TK⁻ strains) | Active | researchgate.net |
| Human cytomegalovirus (CMV), Varicella-zoster virus (VZV) | Potent activity | rjptonline.org | |
| Imidazo[1,2-a]pyrrolo[2,3-c]pyridines | Bovine viral diarrhea virus (BVDV) | Significant activity | rjptonline.org |
| 4-Oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylates | HCMV, HSV-1, EBV, VZV polymerases | Inhibitory activity | rjptonline.org |
| 3-Methylpyridine | Vesicular stomatitis virus, Influenza A (H1N1), Human herpes virus 1 | Antiviral activity | drugbank.com |
| Adamantane derivatives | Broad range of DNA and RNA viruses | No significant activity at subtoxic concentrations | researchgate.net |
These studies highlight the potential of pyridine derivatives as a source of novel antiviral agents, with specific classes showing promise against herpesviruses and other significant viral pathogens.
Enzyme Inhibition and Receptor Modulation Studies
Interaction with Fatty Acid Amide Hydrolase (FAAH) and Other Enzymes
Pyridine derivatives have been investigated for their ability to interact with and inhibit various enzymes, with a particular focus on fatty acid amide hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. nih.govresearchgate.net Inhibition of FAAH can lead to increased levels of these endogenous signaling molecules, which has therapeutic implications for pain, inflammation, and central nervous system disorders. rndsystems.com
A notable class of FAAH inhibitors are the N-(3-methylpyridin-2-yl)amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen (B1673479) and naproxen. researchgate.net Converting these NSAIDs into their amides with 2-amino-3-methylpyridine (B33374) has been shown to increase their inhibitory potency towards FAAH by two to three orders of magnitude. researchgate.netunica.it For example, the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, known as Flu-AM1, is a dual-action inhibitor of both FAAH and cyclooxygenase (COX) enzymes. researchgate.net
The development of such dual-inhibitor compounds is of significant interest as they may offer enhanced therapeutic benefits with potentially reduced side effects compared to the parent NSAIDs. researchgate.net The table below presents data on the inhibitory activity of some N-(3-methylpyridin-2-yl)amide derivatives against FAAH.
| Compound | Parent NSAID | FAAH Inhibitory Potency | Reference(s) |
| Ibu-AM5 | Ibuprofen | 2-3 orders of magnitude more potent than ibuprofen | researchgate.net |
| Flu-AM1 | Flurbiprofen | Submicromolar inhibition | researchgate.net |
| Nap-AM1 | Naproxen | Increased potency compared to parent compound | researchgate.net |
Beyond FAAH, pyridine derivatives have also been explored as inhibitors of other enzymes. For instance, glycogen (B147801) synthase kinase-3 (GSK-3) has been identified as a target for some pyrazole (B372694) compounds containing a pyridine moiety. google.com GSK-3 is involved in a wide range of cellular processes, including cell proliferation, apoptosis, and microtubule dynamics. google.com
The ability of pyridine derivatives to modulate the activity of enzymes like FAAH and GSK-3 highlights their potential for the development of novel therapeutics for a variety of conditions, from pain and inflammation to cancer.
Modulation of Phosphoinositide 3-Kinase Gamma (PI3Kγ) Activity
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular processes such as cell growth, survival, and migration. google.com The PI3K family is divided into three classes, with Class I being a key target in drug discovery. google.comgoogle.com Class I PI3Ks includes four isoforms: PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. google.comgoogle.com While the α and β isoforms are widely expressed, the p110γ and p110δ isoforms are found predominantly in leukocytes, making them significant targets in the modulation of the immune response and inflammatory diseases. google.com
Selective inhibition of PI3Kγ is a promising therapeutic strategy, particularly in the field of immuno-oncology. PI3Kγ is highly expressed in tumor-associated macrophages, and its activity is linked to immunosuppression and tumor growth. Consequently, the development of potent and selective PI3Kγ inhibitors is an active area of research. While specific studies detailing the direct modulation of PI3Kγ by this compound were not prominent in the reviewed literature, the broader class of pyridine-containing molecules has been investigated as inhibitors of PI3K enzymes. google.comresearchgate.net The pyridine scaffold serves as a core structure in the design of various kinase inhibitors, suggesting the potential of this compound derivatives for exploration as modulators of PI3Kγ activity.
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov For pyridine derivatives, SAR studies have been instrumental in optimizing potency and selectivity for various biological targets. nih.govnih.gov These studies typically involve synthesizing a series of analogs where specific parts of the molecule are systematically modified to determine the effect of each change.
General SAR principles derived from studies on various pyridine analogs reveal several key trends:
Substitution Position: The position of substituents on the pyridine ring is often critical for activity. For instance, in a series of nicotinic acetylcholine (B1216132) receptor ligands, substitution at the C5 position of the pyridine ring with bulky groups significantly influenced binding affinity. nih.gov
Nature of Substituents: The electronic properties of substituents (electron-donating vs. electron-withdrawing) can dramatically alter a compound's potency and pharmacokinetic properties. nih.gov For example, studies on pyrazinoic acid analogs, which feature a pyridine-like ring, showed that alkylamino-group substitutions at specific positions enhanced antimycobacterial potency. nih.gov
Bioisosteric Replacement: The pyridine ring itself is often used as a bioisostere for other chemical groups like amides, phenols, or other heterocyclic rings to improve properties such as solubility or metabolic stability. frontiersin.orgrsc.org
While specific SAR data for this compound is not detailed, a hypothetical SAR study would likely investigate modifications to the octyl chain (e.g., altering its length, introducing branching, or cyclization) and substitutions at other positions on the pyridine ring to probe interactions with a specific biological target.
Table 1: General SAR Principles for Pyridine Scaffolds
| Structural Modification | General Observation | Potential Impact on Activity |
|---|---|---|
| Ring Substitution Pattern | Altering the position of substituents (e.g., C2, C3, C4) on the pyridine ring. | Critically affects binding affinity and selectivity by changing the orientation of key interacting groups. nih.gov |
| Alkyl Chain Modification | Varying the length, branching, or saturation of an alkyl substituent like the octyl group. | Influences lipophilicity, which can affect cell permeability, protein binding, and metabolic stability. |
| Introduction of Functional Groups | Adding hydrogen bond donors/acceptors, or polar/nonpolar groups. | Can establish new interactions with the target protein, potentially increasing potency. |
| Bioisosteric Replacement | Replacing the pyridine ring or its substituents with other chemical moieties. | May improve pharmacokinetic properties like solubility or reduce toxicity while maintaining biological activity. nih.govrsc.org |
Pharmacological Development and Therapeutic Implications
Role of Pyridine Scaffolds in Drug Discovery and Development
The pyridine ring is a quintessential heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. rsc.orgmdpi.com This nitrogen-bearing heterocycle is an isostere of benzene (B151609) and is a core component in a diverse array of FDA-approved drugs and natural products, including vitamins like niacin and nicotine (B1678760) alkaloids. nih.govrsc.orgmdpi.comdovepress.com
The value of the pyridine scaffold in drug design stems from several advantageous chemical properties:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. frontiersin.org
Solubility: The basicity of the pyridine nitrogen can be leveraged to form salts, often improving the aqueous solubility of drug candidates, a crucial property for administration and distribution. nih.govrsc.org
Synthetic Accessibility: Well-established synthetic methods allow for the straightforward derivatization of the pyridine ring, enabling chemists to create large libraries of compounds for screening and optimization. frontiersin.orgmdpi.com
Metabolic Stability: The pyridine ring can be a metabolically stable bioisostere for other aromatic rings, such as phenyl groups, sometimes improving the pharmacokinetic profile of a lead compound.
These features have led to the incorporation of pyridine scaffolds into drugs for a wide spectrum of diseases, including cancer, inflammation, and infectious diseases. frontiersin.orgrsc.org The consistent success of this scaffold reinforces its importance and ensures its continued use in the development of new therapeutic agents. dovepress.com
Preclinical Evaluation of this compound Analogs as Therapeutic Agents
The preclinical evaluation of a drug candidate involves a series of in vitro and in vivo studies to assess its therapeutic potential before it can be considered for human trials. While specific preclinical data for this compound analogs are not extensively detailed in the reviewed literature, the evaluation process for related pyridine-based compounds provides a clear framework for what such studies would entail.
For example, the preclinical development of novel imidazo[1,2-a]pyridine analogs as antituberculosis agents involved several key assessments. rsc.org Researchers synthesized a library of compounds and evaluated them for:
In Vitro Potency: Initial screening determined the minimum inhibitory concentration (MIC) against the target pathogen. rsc.org
Cytotoxicity: Compounds were tested against various mammalian cell lines (e.g., VERO, HepG2) to ensure they were not toxic to host cells, thus establishing a selectivity index. rsc.org
Pharmacokinetic (PK) Properties: Promising candidates were studied in animal models (e.g., rats) to determine key PK parameters such as half-life (t1/2) and oral bioavailability. An analog designated TB47, for instance, demonstrated an excellent rat PK profile with a half-life of 19 hours and 94% oral bioavailability. rsc.org
In Vivo Efficacy: The most promising compounds were then tested in animal disease models (e.g., acute mouse models of tuberculosis) to confirm that the in vitro activity translates to a therapeutic effect in a living organism. rsc.org
A similar preclinical pathway would be necessary for any this compound analog. Initial studies would establish its activity and selectivity for a specific biological target, followed by cytotoxicity assays. Lead candidates would then undergo comprehensive pharmacokinetic profiling and efficacy testing in relevant animal models to determine their potential as viable therapeutic agents. Orellanine, a bipyridine natural product, has generated promising preclinical data, leading to the initiation of Phase I/II human trials, underscoring the potential of pyridine-based compounds to progress through the drug development pipeline. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
